molecular formula C10H6N2O2S2 B2722745 6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole CAS No. 65611-88-3

6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole

Cat. No.: B2722745
CAS No.: 65611-88-3
M. Wt: 250.29
InChI Key: GBRQBQAOLJDLIG-UHFFFAOYSA-N
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Description

6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a nitro group at the 6-position and a prop-2-yn-1-ylsulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.

    Substitution with Prop-2-yn-1-ylsulfanyl Group: The final step involves the substitution of the hydrogen atom at the 2-position with a prop-2-yn-1-ylsulfanyl group. This can be done using a nucleophilic substitution reaction with prop-2-yn-1-ylthiol in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino-substituted benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections or cancer.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole depends on its specific application:

    Antimicrobial Activity: The compound may inhibit microbial growth by interfering with essential enzymes or cellular processes.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(Prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole: Lacks the nitro group, which may result in different biological activities.

    6-Nitro-1,3-benzothiazole: Lacks the prop-2-yn-1-ylsulfanyl group, which may affect its reactivity and applications.

Uniqueness

6-Nitro-2-(prop-2-yn-1-ylsulfanyl)-1,3-benzothiazole is unique due to the presence of both the nitro and prop-2-yn-1-ylsulfanyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-nitro-2-prop-2-ynylsulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S2/c1-2-5-15-10-11-8-4-3-7(12(13)14)6-9(8)16-10/h1,3-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRQBQAOLJDLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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